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(2S)-4-phenylbut-3-en-2-ol

Cat. No.: B6155797
CAS No.: 76946-09-3
M. Wt: 148.2
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Description

Strategic Importance of Enantiomerically Pure Chiral Building Blocks in Organic Chemistry

Enantiomerically pure chiral building blocks are molecules that exist as a single stereoisomer and are fundamental in modern organic chemistry. thegoodscentscompany.com Their importance stems from the fact that biological systems, such as the human body, are inherently chiral and often interact differently with the two enantiomers of a chiral molecule. chemicalbook.comresearchgate.net This stereoselectivity is paramount in the pharmaceutical industry, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or, in some cases, cause severe adverse effects. chemicalbook.compolimi.itgoogle.com The tragic case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was teratogenic. chemicalbook.comchemicalbook.com

Consequently, the synthesis of single-enantiomer drugs is often necessary to ensure safety and efficacy. rsc.org This has led to increased regulatory scrutiny, with agencies like the U.S. Food and Drug Administration (FDA) issuing guidelines that emphasize the need to characterize the stereochemistry of chiral drugs early in the development process. researchgate.net Beyond pharmaceuticals, enantiomerically pure compounds are crucial in agrochemicals, flavors, fragrances, and materials science, where specific stereoisomers can impart unique properties. thegoodscentscompany.comnih.gov Chiral alcohols, in particular, are key intermediates in the synthesis of a wide array of high-value chiral compounds. thegoodscentscompany.comsrce.hr

Foundational Principles of Stereochemistry in Chemical Transformations

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. mdpi.comchemspider.com Key concepts in stereochemistry include:

Chirality: A property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. nih.govresearchgate.net The most common source of chirality in organic molecules is a tetrahedral carbon atom bonded to four different groups, known as a chiral center or stereocenter. nih.govnih.gov

Enantiomers: These are pairs of stereoisomers that are non-superimposable mirror images of each other. nih.govorgsyn.org They have identical physical properties (e.g., melting point, boiling point) in an achiral environment but rotate plane-polarized light in opposite directions. mdpi.com Their interactions with other chiral molecules, such as biological receptors, can differ significantly. researchgate.net

Diastereomers: These are stereoisomers that are not mirror images of each other. nih.govorgsyn.org This occurs in molecules with two or more chiral centers. Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional techniques like chromatography or crystallization. orgsyn.org

Chemical reactions that produce a predominance of one stereoisomer are known as stereoselective reactions. mdpi.com This selectivity arises from differences in the activation energies of the pathways leading to the different stereoisomers, often influenced by a chiral catalyst, reagent, or substrate.

Historical Development of Enantioselective Synthesis of Chiral Alcohols

The history of enantioselective synthesis is marked by a series of groundbreaking discoveries. The concept of chirality was first recognized by Louis Pasteur in 1848. chemicalbook.com Early examples of enantioselective synthesis were reported in the early 20th century, but the field saw slow progress due to limited analytical techniques.

The modern era of enantioselective synthesis began to flourish in the latter half of the 20th century. rsc.org A major breakthrough was the development of catalytic asymmetric reactions, which use a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In 1980, K. Barry Sharpless and his team developed a highly enantioselective method for the epoxidation of allylic alcohols, a landmark achievement in the field.

The development of enantioselective reduction of carbonyl compounds to produce chiral alcohols has been a significant area of focus. The pioneering work of William S. Knowles and Ryōji Noyori in asymmetric hydrogenation, for which they, along with Sharpless, were awarded the Nobel Prize in Chemistry in 2001, revolutionized the field. rsc.org Their development of chiral phosphine (B1218219) ligands for metal catalysts enabled highly enantioselective reductions. In the mid-1980s, highly enantioselective additions of dialkylzincs to aldehydes emerged as a milestone in the asymmetric synthesis of chiral alcohols. More recently, biocatalysis, using enzymes or whole-cell systems, has become an increasingly important and environmentally friendly method for producing enantiomerically pure chiral alcohols due to the high selectivity of enzymes. srce.hr

(2S)-4-phenylbut-3-en-2-ol: A Case Study

This compound is a chiral allylic alcohol that serves as a valuable building block in organic synthesis. polimi.it Its structure features a phenyl group and a hydroxyl group, making it a versatile intermediate for the synthesis of more complex molecules.

Properties of 4-phenylbut-3-en-2-ol (B108997)

PropertyValueSource
Molecular Formula C₁₀H₁₂O
Molecular Weight 148.20 g/mol
Appearance Colorless, slightly viscous liquid
Odor Sweet, mild, fruity, floral, balsamic
Boiling Point 140.0 °C at 12.00 mm Hg
Density 1.006-1.012 g/cm³
Solubility Insoluble in water; soluble in organic solvents and oils

Synthesis of this compound

The enantioselective synthesis of this compound is primarily achieved through the asymmetric reduction of its corresponding ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone).

Biocatalytic Reduction:

One of the most effective methods for producing the (S)-enantiomer is through biocatalytic reduction. This approach utilizes enzymes, often from microorganisms, to achieve high enantioselectivity.

Using Weissella cibaria N9: A study demonstrated the successful regioselective and enantioselective reduction of (E)-4-phenylbut-3-en-2-one to (S,E)-4-phenylbut-3-en-2-ol using the whole cells of Weissella cibaria N9. polimi.it This method achieved excellent conversion and enantiomeric excess. polimi.it

Using Old Yellow Enzyme (OYE) Reductases: OYE reductases can be employed for the enzymatic reduction of 4-phenylbut-3-en-2-one. These enzymes typically show a preference for producing the (S)-enantiomer.

Using Plant Tissues: The dehydrogenases present in carrot (Daucus carota) have been shown to selectively reduce substituted aromatic ketones to the corresponding (S)-alcohols with good yields and high enantioselectivity. nih.gov

Chemical Synthesis and Resolution:

While biocatalysis is highly effective, chemical methods are also employed. The racemic alcohol can be synthesized by the reduction of 4-phenyl-3-buten-2-one using reagents like sodium borohydride (B1222165) (NaBH₄). To obtain the enantiomerically pure this compound, a kinetic resolution of the racemic mixture is often performed.

Enzymatic Kinetic Resolution: This technique involves using an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the two. Lipases are commonly used for this purpose. For instance, Lecitase™ Ultra, an immobilized phospholipase, has been effectively used in the kinetic resolution of racemic (E)-4-arylbut-3-en-2-ols through transesterification. orgsyn.org In this process, the (R)-enantiomer is typically esterified faster, leaving the desired (S)-enantiomer as the unreacted alcohol. orgsyn.org

Applications of this compound

The primary application of this compound is as a chiral building block in the synthesis of more complex, biologically active molecules. polimi.it Its utility is demonstrated in the chemoenzymatic synthesis of optically active iodolactones with antiproliferative activity, where it serves as a chiral precursor. rsc.org The enantiomers of 4-phenylbut-3-en-2-ol are also used to exemplify and test new methods in enantioselective synthesis, such as kinetic and dynamic kinetic resolutions. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B6155797 (2S)-4-phenylbut-3-en-2-ol CAS No. 76946-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2S)-4-phenylbut-3-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJWGEHOVHJHKB-FLOXNTQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001307998
Record name (2S,3E)-4-Phenyl-3-buten-2-ol
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Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81176-43-4, 76946-09-3
Record name (2S,3E)-4-Phenyl-3-buten-2-ol
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Record name (2S,3E)-4-Phenyl-3-buten-2-ol
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Record name (2S)-4-phenylbut-3-en-2-ol
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Enantioselective Synthetic Methodologies for 2s 4 Phenylbut 3 En 2 Ol

Asymmetric Catalytic Strategies in the Formation of (2S)-4-phenylbut-3-en-2-ol

The synthesis of enantiomerically pure this compound is a significant objective in asymmetric synthesis. The primary route involves the enantioselective reduction of the prochiral α,β-unsaturated ketone, 4-phenylbut-3-en-2-one, also known as benzylideneacetone. A critical challenge in this transformation is achieving chemoselective reduction of the carbonyl group (C=O) without affecting the conjugated carbon-carbon double bond (C=C). Both metal-catalyzed and biocatalytic methods have been developed to achieve high levels of stereocontrol.

Homogeneous Asymmetric Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful platform for the synthesis of this compound. These systems, typically involving soluble transition metal complexes with chiral ligands, allow for high levels of activity and selectivity due to well-defined active sites.

Asymmetric hydrogenation is a highly atom-economical method for the enantioselective reduction of ketones. nih.govmdpi.com This process involves the use of molecular hydrogen (H₂) and a chiral transition metal catalyst to selectively add two hydrogen atoms across the carbonyl double bond. nih.gov Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes featuring chiral ligands are prominent in this field. nih.gov The combination of the metal center and the chiral ligand creates a specific three-dimensional environment that directs the hydrogenation to one of the two faces of the prochiral ketone, leading to the desired enantiomer. nih.gov

For the synthesis of this compound from 4-phenylbut-3-en-2-one, ruthenium catalysts have demonstrated exceptional efficiency. For instance, a complex formed by trans-RuCl₂ with (R)-xylbinap and (R)-daipen ligands effectively catalyzes the hydrogenation of various hetero-aromatic ketones, showcasing the power of combining chiral diphosphines and diamines. nih.gov Specifically for 4-phenylbut-3-en-2-one, a ruthenium complex with an (S)-XylBINAP/(S)-DAIPEN ligand system has been used, yielding the (R)-enantiomer with high enantioselectivity.

MethodCatalyst / PrecursorChiral LigandSolventProduct EnantiomerEnantiomeric Excess (ee) (%)
Asymmetric HydrogenationRuthenium complex(S)-XylBINAP / (S)-DAIPEN2-Propanol(R)97

This table is interactive. Data can be sorted by clicking on the column headers.

Asymmetric transfer hydrogenation (ATH) is a valuable alternative to methods using high-pressure molecular hydrogen. wikipedia.orgthieme-connect.com This technique employs a hydrogen donor molecule, such as isopropanol or formic acid, to transfer hydrogen to the substrate in the presence of a chiral metal catalyst. wikipedia.orgstudy.com Ruthenium(II) complexes, in particular, are widely used for the ATH of aromatic ketones. nih.govresearchgate.net The mechanism involves the formal transfer of a hydride (H⁻) and a proton (H⁺) from the donor to the ketone. wikipedia.org

Chiral Ru(II) and Rh(I) complexes derived from diimino-diphosphine and diamino-diphosphine ligands have proven to be excellent catalyst precursors for the ATH of aromatic ketones, affording optically active alcohols with enantiomeric excesses up to 97%. researchgate.net The efficiency of these catalysts lies in the precise architecture of the metal's coordination sphere, which is dictated by the chiral ligand. This controlled environment facilitates the stereoselective delivery of hydrogen to the carbonyl group of 4-phenylbut-3-en-2-one.

An alternative strategy for synthesizing chiral allylic alcohols involves the palladium-catalyzed asymmetric allylic substitution, often referred to as the Tsuji-Trost reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the substitution of a leaving group on an allylic substrate with a nucleophile. wikipedia.org To form a chiral alcohol like this compound, the key step is the enantioselective formation of the allylic C-O bond.

One approach involves converting a prochiral allylic alcohol into a suitable intermediate, such as a trichloroacetimidate. This intermediate can then undergo an enantioselective SN2′ substitution with a nucleophile in the presence of a chiral palladium(II) catalyst. nih.govorganic-chemistry.orgorganic-chemistry.org The palladium catalyst first coordinates to the alkene and then undergoes oxidative addition to form a π-allyl palladium complex. wikipedia.orgorganic-chemistry.org A nucleophile, such as a carboxylate, attacks this complex, and the choice of a chiral ligand directs this attack to produce one enantiomer preferentially. acs.org While this method is powerful for creating chiral allylic esters, subsequent hydrolysis would be required to yield the target alcohol. nih.gov

Beyond direct and transfer hydrogenation, other metal-catalyzed methods are effective for the enantioselective reduction of ketones. One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane as the stoichiometric reducing agent. wikipedia.orgorganicreactions.orgmdpi.com This catalytic system is highly reliable for reducing a wide variety of ketones with predictable stereochemistry and high enantioselectivity. mdpi.com The oxazaborolidine catalyst coordinates with the borane and the ketone's carbonyl oxygen, organizing the transition state to allow for the selective transfer of a hydride to one face of the carbonyl. organicreactions.org

Another important technique is asymmetric hydrosilylation. This process involves the addition of a silicon hydride (silane) across the carbonyl double bond, catalyzed by a transition metal complex, typically rhodium(I) or rhodium(III), bearing a chiral ligand. wikipedia.orgorganicreactions.org The resulting silyl ether is then hydrolyzed to afford the chiral secondary alcohol. wikipedia.org This two-step procedure provides a mild and effective route to enantioenriched alcohols.

Heterogeneous Asymmetric Catalysis

Heterogeneous asymmetric catalysis offers significant practical advantages, including simplified catalyst recovery and recycling, which are crucial for sustainable chemical processes. acs.orgrsc.org These systems typically involve immobilizing a homogeneous chiral catalyst onto a solid support or modifying the surface of a solid catalyst with a chiral molecule. rsc.orgwikipedia.org

For the asymmetric hydrogenation of ketones, chiral metal complexes can be anchored to supports like silica (B1680970), polymers, or magnetic nanoparticles. acs.orgresearchgate.net For example, ruthenium catalysts immobilized on magnetite nanoparticles have been used for the enantioselective hydrogenation of aromatic ketones, achieving high enantiomeric excess and allowing for easy catalyst separation using a magnet. acs.org Another approach involves modifying the surface of a metal catalyst, such as platinum on alumina, with a chiral modifier like a cinchona alkaloid. researchgate.net The chiral modifier adsorbs onto the catalyst surface and directs the substrate's approach, thereby inducing enantioselectivity in the hydrogenation process. researchgate.net While powerful, the application of heterogeneous catalysts can sometimes be limited by a narrower substrate scope compared to their homogeneous counterparts. researchgate.net

Development of Chiral Solid Catalysts for this compound Production

The development of heterogeneous (solid) chiral catalysts is a significant goal in asymmetric synthesis due to their inherent advantages, such as easy separation from the reaction mixture, reusability, and suitability for continuous flow processes. u-tokyo.ac.jp For the production of this compound, research has focused on immobilizing chiral molecules onto solid supports or creating intrinsically chiral catalytic surfaces.

A prominent strategy in heterogeneous chiral catalysis involves the modification of a metal surface with a strongly adsorbed chiral organic molecule. nih.govacs.orgacs.org The most studied example of this concept is the platinum-cinchona alkaloid system, which has been successfully applied to the enantioselective hydrogenation of α,β-unsaturated ketones. nih.govacs.orgcore.ac.uk In this system, platinum nanoparticles serve as the active catalytic surface, while a chiral modifier, such as cinchonidine (an alkaloid), is adsorbed onto the surface to create a chiral environment. This setup facilitates the hydrogenation of the ketone precursor to the desired chiral alcohol with significant enantiomeric excess.

Another approach involves the use of platinum nanoparticles supported on intrinsically chiral materials. For instance, platinum nanoparticles dispersed on chiral polyamide helices have been shown to be effective heterogeneous catalysts for the asymmetric hydrogenation of related ketoesters. researchgate.net The helical structure of the polyamide support provides the chiral environment necessary to induce enantioselectivity in the catalytic process. researchgate.net Furthermore, self-supported chiral catalysts, such as chiral metal-organic polymers, represent a novel class of solid catalysts where the chiral ligand is an integral part of the support structure, offering a high density of active sites. chimia.ch

Catalyst SystemCatalyst TypeChiral ComponentSubstrate ExampleKey Principle
Platinum-Cinchona AlkaloidChirally Modified MetalCinchonidine/Cinchonineα,β-Unsaturated KetonesAdsorption of a chiral modifier onto an achiral metal surface creates a chiral catalytic environment. nih.govacs.org
Pt Nanoparticles on Chiral PolyamideSupported NanoparticlesHelical PolyamideEthyl 2-oxo-4-phenylbutanoateThe intrinsically chiral support provides the asymmetric induction for the catalytic metal nanoparticles. researchgate.net
Self-Supported Metal-Organic PolymersCoordination PolymerChiral Ligands (e.g., BINOL, BINAP)Various Ketones/OlefinsThe catalyst is a solid polymer composed of metal ions and chiral organic linkers, eliminating the need for a separate support. chimia.ch
Table 1. Overview of Chiral Solid Catalyst Systems.
Enantioselective Surface Chemistry Aspects

The mechanism of enantioselection on the surface of heterogeneous catalysts is a complex phenomenon governed by specific molecular interactions at the solid-liquid interface. cmu.edu In the case of the platinum-cinchona system, the enantiodifferentiation is induced by a specific interaction between the chiral modifier, the reactant molecule (4-phenylbut-3-en-2-one), and the platinum surface. nih.govacs.org

Studies suggest a "1:1 interaction model" where the cinchona alkaloid modifier and the ketone substrate form a transient diastereomeric complex at the catalyst surface. acs.org The adsorption geometry of the modifier is crucial; for cinchona alkaloids, a flat-lying orientation of the aromatic quinoline ring on the platinum surface is believed to be optimal for high enantioselectivity. cmu.edu This adsorbed modifier then interacts with the ketone, likely through hydrogen bonding, forcing the reactant to approach the catalytic surface from a specific direction. acs.org This preferential orientation ensures that the hydrogen atoms are delivered to one of the two prochiral faces of the carbonyl group, leading to the formation of one alcohol enantiomer in excess. The amine group of the alkaloid, located near its chiral center, is also considered a key functionality for this interaction. cmu.edu Thus, the achiral metal surface is transformed into a chiral catalytic environment by the adsorbed organic molecule, which acts as a template for the enantioselective reaction.

Biocatalytic Approaches to this compound

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiomerically pure compounds. nih.gov The high stereo-, regio-, and chemoselectivity of enzymes allows for the synthesis of chiral molecules like this compound with excellent optical purity under mild reaction conditions. These approaches typically employ either isolated enzymes or whole-cell systems to perform the asymmetric reduction of the precursor ketone, (E)-4-phenylbut-3-en-2-one.

Enzyme-Mediated Enantioselective Bioreductions of Related Ketones

The enzymatic reduction of prochiral ketones is a well-established method for synthesizing chiral secondary alcohols. This transformation is typically catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs), which utilize nicotinamide cofactors (NADH or NADPH) as a source of hydrides. nih.gov The enzyme's active site is inherently chiral, allowing it to bind the ketone substrate in a highly specific orientation.

This precise positioning ensures that the hydride from the cofactor is delivered to only one face (either the Re or Si face) of the carbonyl group. For the synthesis of this compound from 4-phenylbut-3-en-2-one, an ADH that follows the Prelog rule would be employed, delivering the hydride to the Re face of the ketone. In some cases, cascade reactions involving both an ene-reductase to reduce the carbon-carbon double bond and an ADH for the ketone reduction can be utilized, although for producing the allylic alcohol, selective C=O reduction is required.

Chemoenzymatic Synthesis Protocols for Enantioenriched 4-phenylbut-3-en-2-ol (B108997)

Chemoenzymatic protocols combine the advantages of both chemical and biological catalysts to create efficient synthetic routes. A prominent chemoenzymatic strategy for producing a single enantiomer of an alcohol is deracemization, which converts a racemic mixture entirely into one enantiomer.

One effective one-pot, two-step deracemization process involves:

Non-selective Oxidation : The racemic alcohol is first oxidized to the corresponding ketone. A mild and efficient chemical system for this step is the laccase/TEMPO system, where the nitroxyl radical TEMPO acts as the catalyst for alcohol oxidation, and the laccase enzyme uses molecular oxygen to regenerate the active form of TEMPO. researchgate.netrsc.orgacs.org

Enantioselective Reduction : In the same pot, an alcohol dehydrogenase (ADH) and a cofactor regeneration system are used to reduce the in-situ generated ketone stereoselectively to the desired (S)- or (R)-alcohol. researchgate.netrsc.org

This approach has been successfully applied to a variety of allylic alcohols. rsc.org Another common chemoenzymatic method is the kinetic resolution of the racemic alcohol using lipases. In this process, the enzyme selectively acylates one enantiomer, producing an ester and leaving the other, unreacted enantiomer of the alcohol in high enantiomeric purity. researchgate.net

Biotransformations Utilizing Whole-Cell Systems

Using whole microbial cells as biocatalysts is often more practical and cost-effective than using isolated enzymes. The cells contain the necessary enzymes (like ADHs) and can internally regenerate the required cofactors, eliminating the need to add them externally.

Several microorganisms have been identified for the highly regioselective and stereoselective reduction of (E)-4-phenylbut-3-en-2-one to (S,E)-4-phenylbut-3-en-2-ol. For example, the lactic acid bacterium Weissella cibaria N9 has been shown to reduce the ketone with excellent conversion and enantiomeric excess (>99% ee). Plant tissues, such as carrot roots, have also been employed as readily available biocatalysts for this transformation.

Biocatalyst (Whole-Cell)SubstrateProductConversion (%)Enantiomeric Excess (ee %)
Weissella cibaria N9(E)-4-phenylbut-3-en-2-one(S,E)-4-phenylbut-3-en-2-olExcellent>99% (S)
Saccharomyces cerevisiae (Baker's Yeast)(E)-4-phenylbut-3-en-2-oneOptically Active 4-phenylbut-3-en-2-ol75-90%>81%
Carrot, Celeriac, Beetroot Tissues(E)-4-phenylbut-3-en-2-oneOptically Active 4-phenylbut-3-en-2-olData not specifiedData not specified
Table 2. Examples of Whole-Cell Biotransformations for (S)-4-phenylbut-3-en-2-ol Production.

Chiral Pool and Deracemization Routes to this compound

Beyond asymmetric synthesis from prochiral precursors, enantioenriched compounds can be obtained by utilizing nature's readily available chiral molecules (the chiral pool) or by resolving racemic mixtures.

The chiral pool refers to the collection of abundant, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes. nih.gov Chiral pool synthesis involves using these molecules as starting materials and converting them through a series of chemical reactions into a desired target molecule, preserving the initial stereochemistry. While this is a powerful strategy in organic synthesis, specific, well-documented routes for the synthesis of this compound from common chiral pool precursors are not prominently featured in the literature.

Deracemization routes are highly efficient processes that can theoretically convert 100% of a racemic mixture into a single, desired enantiomer. As discussed previously, the one-pot oxidation-reduction sequence using a laccase/TEMPO system followed by an enantioselective ADH is a prime example of deracemization. rsc.org

Another powerful technique is enzymatic kinetic resolution . This method is used to separate the enantiomers of a racemic mixture. For racemic 4-phenylbut-3-en-2-ol, a lipase enzyme can be used to selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other. researchgate.net This results in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol, which can then be separated. Studies using Lecitase™ Ultra, a lipase, have demonstrated effective kinetic resolution of (E)-4-phenylbut-3-en-2-ol and its derivatives, achieving high enantiomeric excess (95-99%) for both the remaining alcohol and the ester product. researchgate.net

Synthesis from Readily Available Chiral Precursors

The synthesis of specific enantiomers like this compound can be achieved by starting with molecules that are already chiral and naturally available, a strategy known as the "chiral pool" approach. rsc.org This method leverages the inherent chirality of natural products to build more complex chiral molecules.

A prevalent and highly effective strategy that falls under this category is the asymmetric reduction of the corresponding prochiral ketone, (E)-4-phenylbut-3-en-2-one (also known as benzalacetone). This method utilizes readily available chiral biocatalysts, which act as the chiral precursor or reagent to induce stereoselectivity. Whole-cell biocatalysts and isolated enzymes have demonstrated high efficacy in this transformation.

Key biocatalytic approaches include:

Whole-Cell Bioreduction: Organisms such as baker's yeast (Saccharomyces cerevisiae) can reduce benzalacetone to provide the optically active alcohol in good yields (75-90%) and with high enantiomeric excess (>81%). Similarly, the bacterium Weissella cibaria N9 has been used for the regioselective reduction of the ketone to furnish (S,E)-4-phenylbut-3-en-2-ol with excellent conversion and enantiopurity.

Plant-Based Biocatalysts: Tissues from common plants, including carrots, celeriac, and beetroot, contain enzyme systems capable of catalyzing this asymmetric reduction, offering a green and accessible route to the chiral alcohol. nih.gov

These biocatalytic methods are advantageous as they often operate under mild conditions and provide high stereoselectivity, making them a practical choice for synthesizing this compound from an achiral, readily available starting material by employing a chiral biological agent.

Kinetic Resolution of Racemic 4-phenylbut-3-en-2-ol

Kinetic resolution is a widely used technique for separating a racemic mixture of a chiral compound. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new product.

Enzymatic Kinetic Resolution Strategies

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic 4-phenylbut-3-en-2-ol and its derivatives due to their high enantioselectivity. These resolutions are typically performed through enantioselective acylation (esterification) or the hydrolysis of a racemic ester.

One notable strategy involves the enantioselective hydrolysis of racemic esters of 4-phenylbut-3-en-2-ol using the enzyme Lecitase® Ultra. researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, yielding an enantioenriched alcohol and the unreacted, enantioenriched ester. For example, the hydrolysis of racemic (E)-4-phenylbut-3-en-2-yl propionate catalyzed by Lecitase® Ultra preferentially yields (+)-(R)-4-phenylbut-3-en-2-ol, leaving behind the unreacted (-)-(S)-ester with high enantiomeric excess. researchgate.net The desired (S)-enantiomer of the alcohol can then be obtained by a simple chemical hydrolysis of the separated (S)-ester. The efficiency of this resolution is influenced by factors such as the choice of acyl group and reaction temperature, with propionate esters generally showing higher enantioselectivity than acetate (B1210297) esters. researchgate.net

Table 1. Enzymatic Hydrolysis of (E)-4-phenylbut-3-en-2-yl Esters with Lecitase® Ultra researchgate.net
SubstrateProductEnantiomeric Excess of Product (ee_p)Unreacted EsterEnantiomeric Excess of Substrate (ee_s)Enantioselectivity (E)
(±)-Acetate(R)-Alcohol93%(S)-Acetate>99%150
(±)-Propionate(R)-Alcohol96%(S)-Propionate>99%274
Organocatalytic and Metal-Catalyzed Kinetic Resolution

While enzymatic methods are prevalent, kinetic resolution can also be achieved using non-enzymatic chiral catalysts. These approaches often involve the asymmetric hydrogenation or transfer hydrogenation of the precursor ketone, (E)-4-phenylbut-3-en-2-one, which serves as an alternative to resolving the racemic alcohol itself. These methods directly produce the enantioenriched alcohol.

Metal complexes containing chiral ligands have proven effective for this transformation. For instance, the asymmetric hydrogenation of benzalacetone can be catalyzed by iridium or rhodium complexes.

An iridium catalyst modified with the chiral diamine (1S,2S)-1,2-diphenyl-1,2-ethylenediamine ((1S,2S)-DPEN) has been used to hydrogenate benzalacetone, yielding the unsaturated alcohol with an enantiomeric excess (ee) of 48.1%. pku.edu.cn

A rhodium complex bearing the chiral BINAP ligand has also been employed for the reduction of benzalacetone. prepchem.com In one study, this method resulted in a 34.5% conversion to 4-phenyl-3-buten-2-ol (B3023580). prepchem.com

Asymmetric transfer hydrogenation, which uses a hydrogen donor other than H₂ gas, is another powerful metal-catalyzed method. liv.ac.uk Ruthenium complexes with chiral ligands, such as RuCl(p-cymene)[(S,S)-Ts-DPEN], are well-established catalysts for the asymmetric transfer hydrogenation of ketones, providing a reliable route to chiral secondary alcohols.

Table 2. Selected Metal-Catalyzed Asymmetric Reductions of (E)-4-phenylbut-3-en-2-one
Catalyst SystemReaction TypeConversionEnantiomeric Excess (ee)Reference
3%(w)Ir/SiO₂ / (1S,2S)-DPENAsymmetric Hydrogenation>99.0%48.1% pku.edu.cn
Rh-((+)-BINAP)}BF₄Asymmetric Hydrogenation34.5%Not specified, but optically active prepchem.com
RuCl(p-cymene)[(S,S)-Ts-DPEN]Asymmetric Transfer HydrogenationGeneral method for aromatic ketones

Dynamic Kinetic Resolution and Asymmetric Transformation

A limitation of standard kinetic resolution is its theoretical maximum yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this barrier by integrating a rapid, in-situ racemization of the starting material. This process continuously converts the slow-reacting enantiomer into the fast-reacting one, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

For allylic alcohols, a chemoenzymatic DKR process is a highly effective strategy. This approach combines a metal catalyst for racemization with an enzyme for the stereoselective transformation. organic-chemistry.org In the context of 4-phenylbut-3-en-2-ol, a rhodium catalyst can be employed for the racemization of the alcohol, while a lipase, such as Candida antarctica Lipase B (CALB), simultaneously performs an enantioselective acylation.

Furthermore, racemic 4-phenylbut-3-en-2-ol itself can participate in dynamic kinetic transformations. It has been reported as a suitable substrate for rhodium-catalyzed dynamic kinetic enantio-, chemo-, and regioselective allylation reactions with phenols and other nucleophiles. chemicalbook.com In such a process, the chiral catalyst system selectively activates one enantiomer of the allylic alcohol for substitution while the remaining enantiomer undergoes racemization, enabling the high-yield synthesis of a single enantiomeric product.

Stereodivergent Synthesis of Enantiomers and Diastereomers of 4-phenylbut-3-en-2-ol

The compound 4-phenylbut-3-en-2-ol can exist as four distinct stereoisomers due to the presence of one chiral center (at C2) and a carbon-carbon double bond that allows for geometric isomerism (E/Z). The four stereoisomers are:

(2S, 3E)-4-phenylbut-3-en-2-ol

(2R, 3E)-4-phenylbut-3-en-2-ol

(2S, 3Z)-4-phenylbut-3-en-2-ol

(2R, 3Z)-4-phenylbut-3-en-2-ol

Stereodivergent synthesis provides access to any of these desired stereoisomers from a common starting material by simply changing the chiral catalyst or reagents. The most direct application of this principle for 4-phenylbut-3-en-2-ol is through the catalyst-controlled asymmetric reduction of the corresponding ketone.

By selecting the appropriate enantiomer of a chiral catalyst, one can selectively produce either the (S) or (R) alcohol. For example, in the asymmetric transfer hydrogenation of (E)-4-phenylbut-3-en-2-one, using a ruthenium catalyst with an (S,S)-diamine ligand would yield one enantiomer of the alcohol, while using the corresponding (R,R)-diamine ligand would produce the opposite enantiomer.

This catalyst-control principle allows for the synthesis of all four stereoisomers:

Synthesis of (E)-enantiomers: Asymmetric reduction of (E)-4-phenylbut-3-en-2-one with an (S)-selective catalyst yields (2S, 3E)-4-phenylbut-3-en-2-ol. Using an (R)-selective catalyst yields (2R, 3E)-4-phenylbut-3-en-2-ol.

Synthesis of (Z)-enantiomers: Similarly, starting with (Z)-4-phenylbut-3-en-2-one and applying the same set of (S)- and (R)-selective catalysts would provide access to (2S, 3Z)-4-phenylbut-3-en-2-ol and (2R, 3Z)-4-phenylbut-3-en-2-ol, respectively.

This approach highlights the power of asymmetric catalysis in providing a complete set of stereoisomers, which is crucial for applications such as pharmaceutical development and materials science.

Chemical Transformations and Reactivity of 2s 4 Phenylbut 3 En 2 Ol

Regio- and Stereoselective Functionalizations of the Allylic Alcohol Moiety in (2S)-4-phenylbut-3-en-2-ol

The proximity of the hydroxyl group and the double bond enables a variety of regio- and stereoselective reactions, allowing for targeted modifications of the molecule.

Allylic Oxidation Reactions

The secondary alcohol in this compound can be selectively oxidized to the corresponding α,β-unsaturated ketone, (E)-4-phenylbut-3-en-2-one, also known as benzalacetone. This transformation is a key step in many synthetic pathways and can be achieved using various oxidizing agents. Care must be taken to avoid over-oxidation or reaction at the double bond. Common methods include the use of chromium-based reagents like Jones reagent (CrO₃ in H₂SO₄) or milder, more selective systems such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a co-oxidant. The reaction preserves the carbon skeleton and the configuration of the double bond while converting the hydroxyl group into a carbonyl.

Reagent/SystemProductDescription
Jones Reagent (CrO₃/H₂SO₄)(E)-4-phenylbut-3-en-2-oneA strong oxidizing agent that effectively converts the secondary alcohol to a ketone.
TEMPO/Co-oxidant (e.g., NaOCl)(E)-4-phenylbut-3-en-2-oneA milder, catalytic system that provides high selectivity for the alcohol oxidation without affecting the double bond.
Manganese Dioxide (MnO₂)(E)-4-phenylbut-3-en-2-oneA classic reagent for the selective oxidation of allylic and benzylic alcohols.

Reductive Transformations

Reductive transformations of this compound can target either the carbon-carbon double bond or be part of a synthetic sequence starting from the corresponding ketone. The selective reduction of the double bond while preserving the alcohol and its stereochemistry is a valuable transformation. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This reaction saturates the double bond to yield (2S)-4-phenylbutan-2-ol.

Conversely, the asymmetric reduction of the precursor ketone, (E)-4-phenylbut-3-en-2-one, is a primary method for synthesizing enantiomerically enriched this compound. This can be accomplished using various biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or specific enzymes, which can provide high yields and excellent enantiomeric excess. Chemical methods using chiral reducing agents are also employed. Standard reductions with reagents like sodium borohydride (B1222165) (NaBH₄) will produce the racemic alcohol, and may sometimes yield the fully saturated alcohol, 4-phenylbutan-2-ol, as a minor byproduct.

Rearrangement Reactions (e.g., Claisen, Wittig)

The allylic alcohol structure of this compound makes its derivatives suitable substrates for powerful sigmatropic rearrangement reactions that form new carbon-carbon bonds with a high degree of stereocontrol.

Claisen Rearrangement : This wikipedia.orgwikipedia.org-sigmatropic rearrangement requires the substrate to be an allyl vinyl ether. Therefore, this compound must first be converted into a suitable precursor. One strategy involves reacting the alcohol with a vinyl ether under acidic conditions. A more elaborate approach is the Johnson-Claisen rearrangement, where the alcohol is heated with an orthoester (e.g., triethyl orthoacetate) in the presence of a weak acid to yield a γ,δ-unsaturated ester. wikipedia.org Research has also demonstrated that (E)-4-phenylbut-3-en-2-ol can be used in an olefin isomerization-Claisen rearrangement (ICR) sequence, which provides a route to complex 2,3-disubstituted 4-pentenal (B109682) derivatives. pitt.edu

Wittig Rearrangement : The wikipedia.orgacs.org-Wittig rearrangement transforms an allylic ether into a homoallylic alcohol under strongly basic conditions. wikipedia.orgsynarchive.com To undergo this reaction, the hydroxyl group of this compound must first be derivatized to an ether (e.g., a methyl or benzyl (B1604629) ether). Subsequent treatment with a strong base, such as an organolithium reagent at low temperatures, generates a carbanion adjacent to the ether oxygen. This intermediate rapidly undergoes a concerted wikipedia.orgacs.org-rearrangement to afford a new, rearranged homoallylic alcohol with high stereocontrol. organic-chemistry.org This process is highly valuable as it forms a C-C bond and transfers chirality.

Carbon-Carbon Bond Forming Reactions Involving the Double Bond or Allylic Position

The allylic position of this compound is activated for nucleophilic substitution, making it a prime candidate for transition metal-catalyzed allylic alkylation reactions. For these reactions to proceed, the hydroxyl group is typically converted into a better leaving group, most commonly an ester (like acetate) or a carbonate.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example. The derivative, 4-phenylbut-3-en-2-yl acetate (B1210297), has been used as a substrate in such reactions. acs.org In the presence of a palladium catalyst and a chiral ligand, the acetate is displaced to form a π-allyl palladium intermediate. A soft nucleophile (e.g., a malonate enolate) can then attack this intermediate, forming a new carbon-carbon bond. These reactions can proceed with high levels of regio- and enantioselectivity, making them a powerful tool for constructing complex chiral molecules. acs.orgresearchgate.net

Reaction TypeSubstrate DerivativeKey ReagentsProduct Type
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)4-phenylbut-3-en-2-yl acetatePd(0) catalyst, chiral ligand, nucleophile (e.g., dimethyl malonate)Chiral α-alkylated products with a new C-C bond

Derivatization Chemistry of the Hydroxyl Group in this compound

Esterification and Etherification for Protection and Further Reactivity

The hydroxyl group is central to the reactivity of this compound, serving both as a reactive site and as a handle for introducing protecting groups.

Esterification : The alcohol can be readily converted to various esters (e.g., acetates, benzoates) through reaction with acyl chlorides or anhydrides in the presence of a base. This transformation is useful for two main reasons. First, as mentioned previously, it converts the hydroxyl into a good leaving group (e.g., acetate) for subsequent reactions like palladium-catalyzed allylic alkylations. acs.org Second, esterification can be performed enantioselectively in a process known as kinetic resolution, which is used to separate a racemic mixture of the alcohol.

Etherification : Converting the hydroxyl group to an ether is a common strategy to "protect" it. masterorganicchemistry.com A protecting group renders the acidic proton of the alcohol inert, allowing other parts of the molecule to undergo reactions that would otherwise be incompatible, such as those involving Grignard reagents or strong bases. libretexts.orgorganic-chemistry.org After the desired reaction is complete, the protecting group can be selectively removed to regenerate the alcohol. wikipedia.org The choice of protecting group depends on the stability required for subsequent steps.

Protecting GroupAbbreviationReagents for ProtectionConditions for Deprotection
tert-Butyldimethylsilyl etherTBSTBS-Cl, imidazoleFluoride source (e.g., TBAF) or acid
Benzyl etherBnBnBr, NaHHydrogenolysis (H₂, Pd/C)
Methoxymethyl etherMOMMOM-Cl, Hünig's baseStrong acid (e.g., HCl)
Tetrahydropyranyl etherTHPDihydropyran (DHP), acid catalyst (e.g., PPTS)Aqueous acid

Formation of Chiral Auxiliaries or Ligands

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. Similarly, chiral ligands coordinate to metal catalysts to create a chiral environment that influences the stereoselectivity of a transformation.

While this compound is a chiral molecule, its direct application as a precursor for the synthesis of widely used chiral auxiliaries or ligands is not extensively documented in scientific literature. Typically, chiral auxiliaries are designed for easy attachment to a substrate, effective stereochemical control, and straightforward removal. Common examples are derived from compounds like ephedrine (B3423809) or oxazolidinones. Although theoretically possible to derivatize the hydroxyl group of this compound to act as a chiral entity, this application does not appear to be a primary focus of its use in synthetic chemistry.

Mechanistic Investigations of Reactions Involving this compound as a Substrate or Intermediate

The well-defined structure of 4-phenylbut-3-en-2-ol (B108997) makes it an excellent model substrate for mechanistic studies in various organic reactions. Research has focused on understanding the pathways of its isomerization, amination, and thermal decomposition.

Direct Amination Reactions: The direct amination of allylic alcohols, including 4-phenylbut-3-en-2-ol, has been a subject of mechanistic investigation. For instance, an oxovanadium(V) compound with triphenyl siloxide ligands has been shown to be an effective catalyst for this transformation, which proceeds in a single step with water as the only byproduct. researchgate.net Studies on this reaction have examined the potential for isomerization between 4-phenylbut-3-en-2-ol and its isomer, 1-phenyl-2-buten-1-ol, under the reaction conditions. researchgate.net

Palladium-Catalyzed Amination - A Mechanistic Model: While not specifically studying the phenyl-substituted compound, detailed mechanistic insights have been gained from density functional theory (DFT) calculations on the palladium-catalyzed amination of a similar substrate, 3-butene-2-ol. nih.govresearchgate.net These computational studies provide a valuable model for understanding the reactivity of this compound in similar transformations.

The proposed mechanism involves the following key steps:

Coordination of the allylic alcohol to the palladium catalyst.

Dissociation of the C-O bond, which is often the rate-determining step, to form a π-allyl-palladium intermediate. researchgate.net

Nucleophilic attack by the amine on the π-allyl complex.

DFT calculations revealed that the regio- and stereoselectivity of the reaction are highly dependent on the steric hindrance between the substrate and the chiral phosphoramidite (B1245037) ligand on the catalyst. nih.govresearchgate.net The calculations showed how different attack trajectories of the nucleophile are favored, leading to the preferential formation of one enantiomer.

The following table summarizes the calculated energy barriers for the transition states in the palladium-catalyzed amination of 3-butene-2-ol in a THF solvent, which illustrates how the ligand's chirality dictates the product's stereochemistry. researchgate.net

Table 1. Calculated Free Energy Barriers for Nucleophilic Attack in Pd-Catalyzed Amination of 3-butene-2-ol. researchgate.net
Catalyst SystemAttack TrajectoryResulting Product ConfigurationFree Energy Barrier (kcal/mol)
Pd-L (Phosphoramidite Ligand)Up-attackS17.4
Down-attackR14.3

These theoretical results demonstrate that even subtle changes in the catalyst's chiral environment can reverse the stereochemical outcome of the reaction, highlighting the importance of such mechanistic studies in designing effective asymmetric syntheses. nih.gov

Gas-Phase Pyrolysis: The thermal decomposition of 4-aryl-3-buten-2-ols has also been subject to mechanistic investigation. A study on the gas-phase pyrolysis of these compounds indicated a unimolecular elimination mechanism. nih.gov Kinetic and mechanistic data from these studies help to understand the stability and reactivity of such molecules at high temperatures. nih.gov

Advanced Stereochemical Characterization and Enantiopurity Assessment of 2s 4 Phenylbut 3 En 2 Ol

Chromatographic Methods for Enantiomeric Excess Determination

Chromatographic techniques are paramount for the quantitative analysis of enantiomeric mixtures. By employing a chiral environment, typically in the form of a chiral stationary phase (CSP), the transient formation of diastereomeric complexes allows for the separation of enantiomers, enabling the determination of their relative amounts.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For allylic alcohols like 4-phenylbut-3-en-2-ol (B108997), polysaccharide-based CSPs are particularly effective. These phases, often derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, possess helical polymer structures with chiral grooves and cavities. Enantiomers fit differently into these chiral spaces, leading to the formation of transient diastereomeric complexes with varying stabilities, which in turn results in different retention times.

The determination of enantiomeric excess involves integrating the peak areas of the two enantiomers in the chromatogram. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier such as isopropanol, is optimized to achieve baseline separation with good peak shape.

Table 1: Representative Chiral HPLC Method for 4-phenylbut-3-en-2-ol

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (R)-enantiomer ~ 12.5 min
Retention Time (S)-enantiomer ~ 14.8 min

This data is representative and serves as an illustrative example.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another essential technique for the enantiomeric analysis of volatile compounds like 4-phenylbut-3-en-2-ol. Similar to HPLC, chiral GC relies on a chiral stationary phase to resolve enantiomers. For chiral alcohols, derivatized cyclodextrins are the most common CSPs. rsc.org These cyclic oligosaccharides have a toroidal shape with a hydrophobic inner cavity and a hydrophilic outer surface. The hydroxyl groups on the exterior are often derivatized to enhance chiral recognition capabilities.

The separation mechanism involves the formation of temporary inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity. The subtle differences in the stability of these diastereomeric host-guest complexes lead to different retention times. The choice of the specific cyclodextrin derivative and the temperature program are critical for achieving optimal separation.

Table 2: Representative Chiral GC Method for 4-phenylbut-3-en-2-ol

ParameterValue
Column Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin)
Dimensions 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID) at 250 °C
Retention Time (R)-enantiomer ~ 15.2 min
Retention Time (S)-enantiomer ~ 15.9 min

This data is representative and serves as an illustrative example.

Spectroscopic Techniques for Absolute Configuration Assignment and Purity

While chromatographic methods excel at quantification, spectroscopic techniques are indispensable for the unambiguous determination of the absolute configuration of a chiral center. These methods probe the interaction of the chiral molecule with various forms of electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical analysis, can be adapted for chiral analysis. Since enantiomers are isochronous in an achiral environment, their NMR spectra are identical. However, in the presence of a chiral auxiliary, this degeneracy can be lifted.

One approach is the use of chiral shift reagents , typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.org These reagents form diastereomeric complexes with the analyte, leading to differential shifts in the NMR signals of the enantiomers.

A more robust method involves the use of chiral derivatizing agents (CDAs) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). wikipedia.org The chiral alcohol is converted into a mixture of diastereomeric esters by reacting with both enantiomers of the CDA. The resulting diastereomers have distinct NMR spectra, and analysis of the chemical shifts, particularly of protons near the newly formed ester linkage, can be used to determine the absolute configuration and enantiomeric excess. rsc.org

Table 3: Representative ¹H NMR Data for Mosher's Esters of 4-phenylbut-3-en-2-ol

ProtonΔδ (δS - δR) for (R)-Mosher's EsterExpected Chemical Shift Difference
H2 (methine) PositiveSignals for the (S)-alcohol ester are downfield
H1 (methyl) NegativeSignals for the (S)-alcohol ester are upfield
H4 (vinylic) NegativeSignals for the (S)-alcohol ester are upfield

This table illustrates the expected relative chemical shift differences based on the established Mosher's acid model. Actual values would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy and Optical Rotatory Dispersion (ORD)

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules containing chromophores. For an isolated allylic alcohol like 4-phenylbut-3-en-2-ol, the inherent electronic transitions may be weak. However, derivatization can be employed to introduce a suitable chromophore.

A well-established method is the allylic benzoate (B1203000) method . The alcohol is converted to its p-bromobenzoate derivative. The benzoate chromophore and the carbon-carbon double bond act as interacting chromophores. The spatial arrangement of these two groups, dictated by the absolute configuration at the stereocenter, leads to exciton (B1674681) coupling, which manifests as a characteristic split CD signal (Cotton effect). The sign of the Cotton effect can be directly correlated to the absolute configuration. doi.orgull.es For (2S)-4-phenylbut-3-en-2-ol, a specific helicity between the two chromophores is predicted, resulting in a predictable CD spectrum.

Optical Rotatory Dispersion (ORD) is a related technique that measures the change in optical rotation with wavelength. The shape of the ORD curve, particularly in the region of a chromophore's absorption, can also be used to assign absolute configuration.

Table 4: Expected CD Spectral Data for the p-Bromobenzoate of this compound

Wavelength (nm)Sign of Cotton EffectAssignment
~245 nmPositiveFirst Cotton Effect (Exciton Coupling)
~225 nmNegativeSecond Cotton Effect (Exciton Coupling)

This data is based on the exciton chirality rules for allylic benzoates and is predictive.

Vibrational Circular Dichroism (VCD) for Stereochemical Assignment

Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions. wikipedia.org VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution, as it does not require crystallization or derivatization. spectroscopyeurope.com

The methodology involves measuring the experimental VCD spectrum of the molecule and comparing it to a theoretically predicted spectrum. The theoretical spectrum is calculated for a specific enantiomer (e.g., the S-enantiomer) using ab initio quantum mechanical methods, such as Density Functional Theory (DFT). schrodinger.com By comparing the signs and relative intensities of the bands in the experimental and calculated spectra, an unambiguous assignment of the absolute configuration can be made. spectroscopyeurope.com A good match between the experimental spectrum and the calculated spectrum for the S-enantiomer confirms the absolute configuration as S.

Table 5: Conceptual Comparison of Experimental and Calculated VCD Data for this compound

Wavenumber (cm⁻¹)Experimental VCD SignCalculated VCD Sign for (S)-enantiomer
~3600 (O-H stretch)(+)(+)
~3050 (C-H stretch, vinyl)(-)(-)
~1650 (C=C stretch)(+)(+)
~1100 (C-O stretch)(-)(-)

This table is a conceptual illustration of the comparison process. The signs are hypothetical and represent a scenario of a positive correlation.

Computational and Theoretical Chemistry Studies of 2s 4 Phenylbut 3 En 2 Ol

Conformational Analysis and Energy Minima Determination

The three-dimensional structure of (2S)-4-phenylbut-3-en-2-ol is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the stable arrangements of the atoms in space (conformers) and to determine their relative energies. This is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its preferred conformation.

Theoretical chemistry offers powerful tools for this purpose. A common approach involves a systematic search of the conformational space by rotating the single bonds within the molecule. For this compound, the key rotatable bonds are the C-C bond between the chiral center and the vinyl group, and the C-O bond of the hydroxyl group.

A typical procedure for determining the energy minima would involve:

Initial Structure Generation: A starting 3D structure of the molecule is generated.

Potential Energy Surface Scan: The potential energy surface is scanned by systematically rotating the dihedral angles of the key rotatable bonds. For each rotational step, the energy of the resulting conformation is calculated using a quantum mechanical method, often Density Functional Theory (DFT).

Identification of Minima: The low-energy regions on the potential energy surface are identified, and the corresponding geometries are optimized to find the stationary points, which represent the energy minima or stable conformers.

Frequency Calculations: To confirm that the optimized structures are true minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies.

The relative energies of the different conformers of this compound would be influenced by steric hindrance between the phenyl group, the methyl group, and the hydroxyl group, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond or the phenyl ring.

Table 1: Hypothetical Relative Energies of this compound Conformers (Note: This table is illustrative and based on general principles of conformational analysis, as specific data for this compound is not available.)

ConformerDihedral Angle (C-C-C=C)Dihedral Angle (H-O-C-C)Relative Energy (kcal/mol)
A180° (anti-periplanar)60° (gauche)0.00
B60° (gauche)180° (anti-periplanar)1.25
C-60° (gauche)60° (gauche)1.50

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and inherent reactivity of this compound. Methods like Density Functional Theory (DFT) are widely used to compute a variety of molecular descriptors that provide insights into the molecule's behavior.

Key Electronic Properties Calculated:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule and helps to predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atom of the hydroxyl group would be a region of negative potential (nucleophilic), while the hydrogen of the hydroxyl group would be a region of positive potential (electrophilic).

Dipole Moment and Polarizability: These properties describe how the molecule's charge distribution is affected by an external electric field and are important for understanding its intermolecular interactions.

A study on the related compound 4-Phenyl-3H-1,3-thiazol-2-ol utilized DFT to calculate these electronic properties, providing a deep understanding of the molecule's characteristics. nih.gov Similarly, theoretical studies on cinnamyl alcohol have employed DFT to investigate reaction mechanisms, which are inherently linked to the electronic structure of the molecule. researchgate.net

Table 2: Representative Calculated Electronic Properties for a Cinnamyl Alcohol Derivative (Based on data for related compounds, as specific data for this compound is not available.)

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment1.9 D

Modeling of Reaction Pathways and Transition States in Enantioselective Synthesis

Computational chemistry plays a vital role in understanding and optimizing enantioselective syntheses. For a chiral molecule like this compound, modeling the reaction pathways can explain the origin of stereoselectivity and guide the design of more efficient synthetic routes.

This involves calculating the potential energy surface for the reaction, which maps the energy of the system as the reactants are converted into products. Key aspects of this modeling include:

Locating Transition States: Transition state theory is used to find the geometry of the transition state, which is the highest energy point along the reaction coordinate. The structure of the transition state provides crucial information about the mechanism of the reaction.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By comparing the activation energies for the pathways leading to the (S) and (R) enantiomers, the enantioselectivity of a reaction can be predicted.

Identifying Intermediates: In multi-step reactions, stable intermediates may be formed. Computational modeling can identify these intermediates and determine their stability.

A computational study on the intramolecular Diels-Alder reaction of cinnamyl cinnamate (B1238496) derivatives, which are structurally related to this compound, successfully modeled the reaction pathway, identifying one intermediate and two transition states. cmu.ac.th This study also highlighted that a solvent environment can reduce the activation energy of the process. cmu.ac.th Such computational approaches are essential for understanding the intricate details of stereoselective reactions.

Prediction and Interpretation of Spectroscopic Data

Computational methods are increasingly used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra. This is particularly useful for structure elucidation and for assigning the correct stereochemistry of a molecule.

The prediction of NMR chemical shifts typically involves:

Geometry Optimization: The 3D structure of the molecule is optimized using a suitable quantum chemical method.

NMR Calculation: The NMR shielding tensors are calculated for the optimized geometry.

Chemical Shift Prediction: The calculated shielding tensors are converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

DFT has become a powerful tool for predicting both ¹H and ¹³C NMR chemical shifts with reasonable accuracy. For complex molecules with multiple stereocenters, comparing the predicted NMR spectra for all possible diastereomers with the experimental spectrum can be a definitive way to assign the correct relative and absolute configuration. While experimental spectral data for 4-phenyl-3-buten-2-ol (B3023580) is available in databases like the NIST WebBook, detailed computational predictions would be invaluable for a deeper interpretation of this data. nist.gov

Table 3: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts for 4-phenylbut-3-en-2-ol (B108997) (Note: Predicted values are illustrative, as a specific computational study for this molecule is not available.)

Carbon AtomExperimental Shift (ppm)Predicted Shift (ppm)
C1 (CH3)23.424.1
C2 (CH-OH)68.969.5
C3 (=CH)132.5133.0
C4 (=CH-Ph)129.8130.2
C5 (ipso-Ph)136.9137.5
C6, C10 (ortho-Ph)126.5127.0
C7, C9 (meta-Ph)128.6129.1
C8 (para-Ph)127.8128.3

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule and its interactions with its environment, such as a solvent or a biological receptor. In an MD simulation, the classical equations of motion are solved for a system of atoms, allowing the trajectory of the molecule to be followed over time.

For this compound, MD simulations can be used to:

Study Solvation: Investigate how the molecule interacts with solvent molecules and how this affects its conformation and dynamics.

Analyze Intermolecular Interactions: Understand the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the molecule's behavior in a condensed phase.

Simulate Binding to a Receptor: If the molecule has a biological target, MD simulations can be used to study the binding process, the stability of the complex, and the key interactions that are responsible for binding.

A study on novel substituted cinnamates used MD simulations to analyze the structural and conformational changes upon binding to an enzyme. tandfonline.com Another study employed molecular docking and MD simulations to investigate the binding interactions of cinnamyl alcohol with the active site of an enzyme. nih.gov These examples demonstrate the power of MD simulations in elucidating the intermolecular interactions of cinnamyl alcohol derivatives like this compound at an atomic level.

Strategic Applications of 2s 4 Phenylbut 3 En 2 Ol As a Chiral Synthon in Complex Chemical Synthesis

Role as a Key Chiral Intermediate in Pharmaceutical Science

The therapeutic efficacy of many pharmaceutical compounds is intrinsically linked to their stereochemistry. rsc.orgmdpi.com A specific enantiomer of a drug can exhibit the desired pharmacological activity, while the other may be inactive or even cause adverse effects. mdpi.com Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a major focus in medicinal chemistry and the pharmaceutical industry. Chiral intermediates like (2S)-4-phenylbut-3-en-2-ol are crucial for the efficient and stereocontrolled synthesis of these APIs. pharmacompass.com

The precursor to this compound, (E)-4-phenyl-3-buten-2-one (benzalacetone), and its substituted derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and antioxidant properties, making them relevant to the pharmaceutical industry. beilstein-journals.orggoogle.com The asymmetric reduction of these prochiral ketones is a key step to obtaining the enantiomerically pure alcohol, which can then serve as a versatile chiral building block for more complex drug molecules.

While specific examples of blockbuster drugs directly synthesized from this compound are not prominently featured in publicly available literature, the importance of chiral allylic alcohols as intermediates is widely recognized. nih.gov The chemical structure of this compound, with its reactive hydroxyl group and a double bond, allows for a variety of chemical transformations to build upon its chiral scaffold.

Table 1: Potential Pharmaceutical Relevance of the this compound Scaffold

Precursor/DerivativePotential Therapeutic AreaReference
(E)-4-phenyl-3-buten-2-one derivativesAnti-inflammatory, Antiviral, Antioxidant beilstein-journals.orggoogle.com
Chiral Allylic AlcoholsGeneral Pharmaceutical Intermediates nih.gov

This table is illustrative and based on the biological activity of the precursor and the general utility of the compound class.

Application in Agrochemical and Fine Chemical Synthesis

Similar to pharmaceuticals, the biological activity of agrochemicals, such as herbicides, insecticides, and fungicides, can be highly dependent on their stereochemistry. nih.govacs.org The use of single-enantiomer agrochemicals can lead to higher efficacy, reduced application rates, and a more favorable environmental profile by eliminating the inactive and potentially harmful isomer. nih.gov this compound represents a potential chiral building block for the synthesis of such stereochemically defined agrochemicals. nih.govresearchgate.net

The fragrance and flavor industry is a significant sector within the fine chemical market. The racemic mixture of 4-phenylbut-3-en-2-ol (B108997) is known for its sweet, mild, fruity, and floral odor and is used as a fragrance and flavoring agent. pharmacompass.comthegoodscentscompany.comchemicalbook.comnih.gov While the racemic form is utilized in these applications, the synthesis of the enantiomerically pure (S)-form is of interest for potentially discerning more specific or potent olfactory properties, a common practice in the development of fine chemicals.

The development of synthetic routes to new agrochemicals often involves the incorporation of chiral fragments to optimize biological activity and selectivity. nih.gov Although specific, large-scale applications of this compound in the agrochemical industry are not widely documented in readily accessible literature, the principles of chiral synthesis suggest its potential as a valuable synthon in the discovery and development of new crop protection agents. nih.gov

Precursor for Chiral Ligands and Organocatalysts

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands and organocatalysts. These molecules are capable of inducing chirality in a reaction, leading to the preferential formation of one enantiomer of the product. Chiral alcohols are a common and important class of precursors for the synthesis of these catalysts. pnas.orgnih.gov

This compound, with its well-defined stereocenter, can serve as a scaffold for the synthesis of new chiral ligands for transition-metal catalysis. The hydroxyl group provides a handle for the introduction of coordinating groups, such as phosphines or amines, which can then bind to a metal center. The stereochemistry of the alcohol backbone creates a chiral environment around the metal, enabling enantioselective transformations. The design and synthesis of new chiral ligands are crucial for advancing the capabilities of asymmetric catalysis. nih.gov

Furthermore, chiral alcohols can be directly employed or readily converted into organocatalysts. pnas.org Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in organic synthesis. beilstein-journals.orgpnas.org For instance, chiral alcohols can act as Brønsted acids or bases, or they can be used to form chiral hydrogen-bonding networks that activate and orient substrates for a stereoselective reaction. The development of new organocatalysts from readily available chiral synthons like this compound is an active area of research aimed at discovering more efficient and selective catalytic systems. d-nb.info

Future Perspectives and Emerging Directions in Research on 2s 4 Phenylbut 3 En 2 Ol

Development of Sustainable and Green Chemistry Routes

The synthesis of enantiomerically pure alcohols is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and waste. chemicalbook.comnih.gov For (2S)-4-phenylbut-3-en-2-ol, the focus is shifting from traditional chemical reductions using stoichiometric chiral reagents to more sustainable catalytic methods, particularly those involving biocatalysis.

Chemoenzymatic and whole-cell biocatalyst systems represent a significant advancement in the sustainable synthesis of this chiral alcohol. gantrade.comnih.gov These methods offer high enantioselectivity under mild reaction conditions, such as ambient temperature and atmospheric pressure, thereby avoiding the isomerization and racemization issues associated with harsher chemical methods. nih.gov Enzymes like alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), often sourced from microorganisms such as Lactobacillus kefir or baker's yeast (Saccharomyces cerevisiae), are employed for the asymmetric reduction of the prochiral ketone precursor, (E)-4-phenylbut-3-en-2-one (benzylideneacetone). gantrade.comresearchgate.net

Key advantages of these biocatalytic routes include:

High Enantioselectivity: Often achieving enantiomeric excess (e.e.) values greater than 99%. nih.gov

Mild Reaction Conditions: Reactions are typically performed in aqueous buffer systems at or near room temperature. gantrade.com

Reduced Environmental Impact: Avoidance of potentially toxic heavy metal catalysts and harsh reagents. gantrade.com

Use of Renewable Resources: Enzymes and whole-cell systems are derived from renewable biological sources. semanticscholar.org

The use of green solvents is another critical aspect. Research is exploring alternatives to traditional volatile organic compounds (VOCs), focusing on bio-based solvents like bio-ethanol or implementing aqueous two-phase systems to improve product isolation and catalyst recycling. gantrade.comsemanticscholar.orgmdpi.com

Table 1: Comparison of Catalytic Systems for Green Synthesis
Catalytic SystemKey AdvantagesTypical PrecursorReported Enantioselectivity (e.e.)
Whole-Cell Biocatalysts (e.g., Baker's Yeast)Low cost, readily available, no need for cofactor regeneration systems. researchgate.net(E)-4-phenylbut-3-en-2-one>81% researchgate.net
Isolated Enzymes (e.g., ADHs, KREDs)High specificity and selectivity, mild conditions. nih.govnih.gov(E)-4-phenylbut-3-en-2-one95% to >99% gantrade.comnih.gov
Chemoenzymatic CascadesCombines chemical and enzymatic steps in one pot, increasing efficiency. nih.govmdpi.comVaries (e.g., alkynes, alkenes)Up to 99% mdpi.com

Continuous Flow Synthesis and Process Intensification

Continuous flow chemistry is emerging as a powerful tool for process intensification, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. The application of this technology to the synthesis of this compound holds considerable promise, particularly for catalytic reactions that are highly exothermic or involve unstable intermediates.

By conducting the synthesis in microreactors or flow reactors, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. This leads to improved reaction yields, higher selectivity, and minimized byproduct formation. For the asymmetric reduction of (E)-4-phenylbut-3-en-2-one, a continuous flow setup could enable the safe use of highly reactive reducing agents or allow for high-pressure hydrogenation with immobilized catalysts.

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity

While existing biocatalysts show excellent performance, the exploration of novel catalytic systems remains a vibrant area of research aimed at further enhancing enantioselectivity, broadening substrate scope, and improving catalyst stability and reusability. For the synthesis of this compound, research is focused on two main fronts: enzyme engineering and the development of new chemo-catalysts.

Biocatalysis:

Enzyme Evolution and Mutagenesis: Techniques like directed evolution and site-directed mutagenesis are being used to tailor enzymes like ketoreductases (KREDs) for specific substrates. nih.gov This can lead to catalysts with improved activity, enhanced stability under process conditions, and even inverted enantioselectivity, allowing access to either the (S) or (R) enantiomer from the same precursor.

Discovery of Novel Enzymes: Screening of microbial genomes (genome mining) continues to uncover new alcohol dehydrogenases with unique properties and substrate specificities, providing a broader toolbox for asymmetric reductions.

Chemocatalysis:

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a rapidly growing field. thegoodscentscompany.comorganic-chemistry.org Chiral organocatalysts can activate the substrate through non-covalent interactions (e.g., hydrogen bonding) to facilitate highly enantioselective transformations. organic-chemistry.org

Transition Metal Catalysis: Development of new chiral ligands for transition metals (e.g., Ruthenium, Iridium, Rhodium) continues to yield catalysts that can perform asymmetric transfer hydrogenation of α,β-unsaturated ketones with exceptional enantioselectivity. google.com The goal is to develop more active, stable, and cost-effective catalysts that operate under greener conditions.

Table 2: Emerging Catalytic Approaches for Enantioselective Synthesis
Catalyst TypePrinciplePotential Advantage for this compound Synthesis
Engineered BiocatalystsModifying enzyme structure to improve performance. nih.govHigher yields, improved stability, and tailored selectivity.
OrganocatalystsUsing chiral organic molecules to catalyze reactions. thegoodscentscompany.comMetal-free synthesis, avoiding product contamination.
Advanced Transition Metal ComplexesNew chiral ligands enhancing metal catalyst performance. google.comVery high turnover numbers and excellent enantioselectivity.

Expanding the Scope of Derivatization and Functionalization for Advanced Materials

This compound is a versatile chiral building block due to the presence of two key functional groups: a stereogenic secondary alcohol and a reactive carbon-carbon double bond. researchgate.net Future research will increasingly focus on leveraging this dual functionality to create complex molecules and advanced materials.

The hydroxyl group can be derivatized to form ethers and esters, while the alkene moiety can undergo a wide range of transformations, including epoxidation, dihydroxylation, and amination. researchgate.net These reactions allow for the introduction of new functionalities and the construction of more complex chiral structures. For instance, palladium-catalyzed reactions can transform chiral allylic alcohols into valuable chiral allylic phenyl ethers, which are intermediates in the synthesis of biologically active molecules. nih.govnih.gov

An emerging area of interest is the incorporation of this chiral synthon into polymers and other macromolecules to create advanced materials with unique properties.

Functional Polymers: The alcohol can be used as a comonomer in polymerization reactions to introduce hydroxyl functionality and chirality into polymer backbones. gantrade.comacs.org These functionalized polymers could find applications as chiral stationary phases in chromatography or as scaffolds in asymmetric catalysis.

Liquid Crystals: Chiral molecules are widely used as dopants to induce helical structures in nematic liquid crystal phases, a property essential for many display technologies. nih.govnih.gov The defined stereochemistry of this compound makes it, or its derivatives, a candidate for creating new chiral liquid crystalline materials. semanticscholar.org

Chiral Sensors: By incorporating this chiral alcohol into a polymer matrix or onto a surface, it may be possible to develop materials for enantioselective recognition and sensing. nih.gov

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and optimization of reaction conditions. nih.gov For the synthesis of this compound, ML algorithms can be applied in several ways:

Reaction Condition Optimization: ML models can be trained on large datasets of asymmetric reduction reactions. By inputting the substrate ((E)-4-phenylbut-3-en-2-one) and the desired product (this compound), the model can predict the optimal combination of catalyst, solvent, temperature, and pressure to maximize both yield and enantioselectivity. nih.gov

Catalyst Discovery: AI can assist in the design of new catalysts. For instance, machine learning models could predict the enantioselectivity of a potential new organocatalyst or identify key amino acid residues to mutate in an enzyme to improve its performance for a specific reaction.

Synthesis Planning: Retrosynthesis software, powered by AI, can propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that are more sustainable or cost-effective than current methods. nih.gov

Techniques such as Bayesian Optimization are particularly powerful for fine-tuning reaction parameters in a multi-dimensional space, efficiently guiding experimental design to find the best conditions with a minimal number of experiments. nih.gov This data-driven approach will accelerate the development of robust, high-performance synthetic processes for producing this compound.

Q & A

Q. What are the optimal synthetic routes for preparing enantiopure (2S)-4-phenylbut-3-en-2-ol, and how is reaction progress monitored?

The reduction of 4-phenylbut-3-en-2-one using sodium borohydride (NaBH₄) in methanol at 0–5°C yields this compound. Thin-layer chromatography (TLC) with a hexane/ethyl acetate (7:3) mobile phase monitors reaction progress, distinguishing the product (Rf ~0.4) from unreacted ketone (Rf ~0.6). Post-reduction, quenching with aqueous HCl and extraction with dichloromethane followed by column chromatography purifies the product .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

The (2S) configuration is verified via ¹H NMR analysis of diastereomeric derivatives. For example, esterification with Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) produces diastereomers with distinct splitting patterns for the methine proton (δ 4.8–5.2 ppm). Chiral HPLC using a cellulose-based column (e.g., Chiralcel OD-H) with hexane/isopropanol (95:5) resolves enantiomers, confirming >98% enantiomeric excess .

Q. What analytical techniques differentiate this compound from its saturated analog, 4-phenylbutan-2-ol?

  • IR Spectroscopy : The allylic alcohol shows a broad O–H stretch at ~3350 cm⁻¹ and a conjugated C=C stretch at ~1650 cm⁻¹, absent in the saturated analog.
  • ¹H NMR : The allylic proton in this compound appears as a doublet of doublets (δ 5.6–5.8 ppm, J = 10–15 Hz), while the saturated analog exhibits a multiplet for the methine proton (δ 1.4–1.6 ppm) .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-reduction to 4-phenylbutan-2-ol) be minimized during synthesis?

Over-reduction occurs due to prolonged exposure to NaBH₄. Kinetic control is achieved by maintaining low temperatures (0–5°C) and limiting reaction time to 2 hours. Adding CeCl₃ as a Lewis acid moderates borohydride reactivity, suppressing saturation of the C=C bond. Post-reaction TLC integration shows an 80:20 ratio of allylic to saturated alcohol under optimized conditions .

Q. What methodological approaches resolve contradictions in stereochemical assignments for this compound?

Discrepancies in reported configurations arise from misassignment of NOESY correlations. A combined approach using:

  • X-ray crystallography : Determines absolute configuration via heavy-atom anomalous scattering.
  • Electronic Circular Dichroism (ECD) : Matches experimental spectra with DFT-simulated spectra for the (2S) enantiomer. Resolves ambiguities, as seen in conflicting literature on analogous α-methyl allylic alcohols .

Q. How does the compound’s stereochemistry influence its applications in biological systems (e.g., enzyme binding)?

The (2S) configuration enhances binding to chiral active sites in enzymes like alcohol dehydrogenases. For example, this compound acts as a competitive inhibitor (Ki = 2.3 µM) for yeast ADH1, while the (2R) enantiomer shows negligible inhibition. Docking simulations reveal hydrogen bonding between the hydroxyl group and Thr48 in the enzyme’s active site .

Q. What safety and stability protocols are critical for handling this compound in fragrance research?

Per IFRA standards, the compound is restricted to ≤1.2% in leave-on cosmetics due to sensitization risk (EC3 = 3.1%). Stability studies under accelerated conditions (40°C/75% RH for 8 weeks) show <5% degradation when stored in amber vials with BHT antioxidant (0.02% w/w). LC-MS monitors degradation products like phenylacetaldehyde .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.